7-Formylnaphthalene-1-carbonitrile
CAS No.: 162150-57-4
Cat. No.: VC21319896
Molecular Formula: C12H7NO
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162150-57-4 |
---|---|
Molecular Formula | C12H7NO |
Molecular Weight | 181.19 g/mol |
IUPAC Name | 7-formylnaphthalene-1-carbonitrile |
Standard InChI | InChI=1S/C12H7NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H |
Standard InChI Key | CDWBJHLTJYJGKQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N |
Canonical SMILES | C1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N |
Introduction
Chemical Identity and Structure
7-Formylnaphthalene-1-carbonitrile is an organic compound derived from naphthalene featuring two key functional groups: a formyl group (aldehyde) at the 7-position and a carbonitrile (cyano) group at the 1-position of the naphthalene ring system. This bifunctional arrangement creates unique chemical reactivity patterns that distinguish it from other naphthalene derivatives.
Basic Identification Data
Parameter | Value |
---|---|
Chemical Name | 7-Formylnaphthalene-1-carbonitrile |
Synonyms | 1-Naphthalenecarbonitrile, 7-formyl- |
CAS Registry Number | 162150-57-4 |
Molecular Formula | C₁₂H₇NO |
Molecular Weight | 181.19 g/mol |
The compound features a naphthalene core structure with two distinct functional groups positioned at opposite ends of the molecule. This arrangement creates a polarized electronic distribution that influences its chemical behavior and reactivity profile .
Structural Representations
The molecular structure can be represented through several chemical notation systems:
Notation Type | Representation |
---|---|
SMILES | C1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N |
InChI | InChI=1S/C12H7NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H |
InChIKey | CDWBJHLTJYJGKQ-UHFFFAOYSA-N |
The compound exists as a solid at room temperature and exhibits distinctive spectroscopic properties due to its conjugated system and functional group arrangement .
Physical and Chemical Properties
Understanding the physical and chemical properties of 7-Formylnaphthalene-1-carbonitrile is essential for evaluating its potential applications and handling requirements in laboratory and industrial settings.
Physical Properties
Property | Value | Determination Method |
---|---|---|
Physical State | Solid (at room temperature) | Observed |
Molar Mass | 181.19 g/mol | Calculated |
Density | 1.22±0.1 g/cm³ | Predicted |
Boiling Point | 382.5±15.0 °C | Predicted |
Melting Point | Not available in literature | - |
Appearance | Crystalline solid | Presumed based on similar compounds |
These physical properties indicate that 7-Formylnaphthalene-1-carbonitrile is a relatively stable compound with a high boiling point, typical of polycyclic aromatic compounds with polar functional groups .
Chemical Reactivity
The compound exhibits distinctive chemical behavior due to the presence of two electron-withdrawing groups on the naphthalene core. The formyl group at the 7-position and the nitrile group at the 1-position create unique reactivity patterns:
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The aldehyde group (C=O) can participate in:
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Nucleophilic addition reactions
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Oxidation to carboxylic acid derivatives
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Reduction to alcohols
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Condensation reactions with amines or hydrazines
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The nitrile group (C≡N) can undergo:
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Hydrolysis to carboxylic acids
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Reduction to primary amines
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Addition reactions with organometallic reagents
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Coordination with metal ions
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This dual functionality makes 7-Formylnaphthalene-1-carbonitrile a versatile building block for organic synthesis applications.
Structural Relationships and Isomers
7-Formylnaphthalene-1-carbonitrile belongs to a family of naphthalene derivatives with varying substitution patterns that influence their chemical behavior and applications.
Isomeric Relationships
Several positional isomers of formylnaphthalenecarbonitrile exist, including:
Isomer | CAS Number | Key Distinctions |
---|---|---|
2-Formylnaphthalene-1-carbonitrile | Not specified in search results | Formyl group at position 2 creates different electronic distribution and reactivity pattern |
4-Formylnaphthalene-1-carboxylic acid | 219685-15-1 | Contains carboxylic acid instead of nitrile group, different reactivity profile |
The positional variation of functional groups significantly influences the electronic distribution and consequently affects chemical reactivity, physical properties, and potential applications .
Related Derivatives
Structurally related compounds include:
Compound | CAS Number | Relationship to 7-Formylnaphthalene-1-carbonitrile |
---|---|---|
7-Hydroxynaphthalene-1-carbonitrile | 19307-13-2 | Hydroxyl group replaces formyl group at position 7 |
Methyl 6-formylnaphthalene-2-carboxylate | 7567-87-5 | Different substitution pattern with ester functionality |
The 7-hydroxy derivative is particularly notable as it likely represents a potential synthetic intermediate or transformation product. The hydroxyl group provides different hydrogen bonding capabilities compared to the aldehyde group in the target compound .
Synthesis Methodologies
While the search results don't provide specific synthesis methods for 7-Formylnaphthalene-1-carbonitrile, potential synthetic routes can be inferred from established procedures for similar naphthalene derivatives.
Compound | Notable Applications | Relevance to 7-Formylnaphthalene-1-carbonitrile |
---|---|---|
7-Hydroxynaphthalene-1-carbonitrile | Potential in synthesis of bioactive compounds | Demonstrates the utility of 7-substituted-1-cyanonaphthalenes |
4-Formylnaphthalene-1-carboxylic acid | Listed on the SIN List (Substitute It Now) for potential hazardous properties | Highlights importance of toxicological assessment |
The presence of 4-formylnaphthalene-1-carboxylic acid on the SIN List suggests that proper hazard assessment would be important for 7-Formylnaphthalene-1-carbonitrile as well .
Spectroscopic Characterization
Spectroscopic data provides crucial information for structural confirmation and purity assessment of 7-Formylnaphthalene-1-carbonitrile.
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